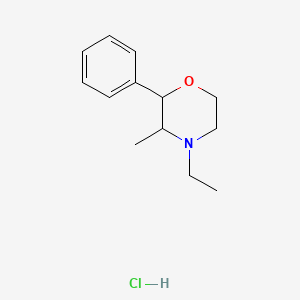

Phenmetetrazine Hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H20ClNO |

|---|---|

Molecular Weight |

241.76 g/mol |

IUPAC Name |

4-ethyl-3-methyl-2-phenylmorpholine;hydrochloride |

InChI |

InChI=1S/C13H19NO.ClH/c1-3-14-9-10-15-13(11(14)2)12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H |

InChI Key |

ACWLWKQMVIWDBR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCOC(C1C)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Phenmetetrazine Hydrochloride

Historical Development of Phenmetrazine Hydrochloride Synthesis

The synthesis of phenmetrazine was first reported in a German patent filed by Boehringer-Ingelheim in 1952. wikipedia.org This initial development was part of a broader search for anorectic agents with a more favorable side effect profile compared to amphetamine. wikipedia.org The original synthesis, and variations thereof, laid the groundwork for the production of phenmetrazine for clinical use, where it was marketed under the trade name Preludin. wikipedia.org

A commonly cited historical synthesis of phenmetrazine involves a multi-step process starting from readily available precursors. One established method begins with the reaction of 2-bromopropiophenone (B137518) with ethanolamine (B43304). This initial step forms an intermediate amino alcohol. Subsequent cyclization, often facilitated by a dehydrating agent such as sulfuric acid, yields the morpholine (B109124) ring structure characteristic of phenmetrazine. The resulting free base is then typically converted to its more stable hydrochloride salt. wikipedia.org

Another historical synthetic route involves the reaction of β-phenyl-α-methyl-β,β'-dihydroxy-diethylamine hydrochloride with hydrochloric acid. This process, detailed in a US patent, involves heating the starting material in a 10% hydrochloric acid solution, which leads to the formation and crystallization of 2-phenyl-3-methyl-morpholine hydrochloride upon workup. researchgate.net

Contemporary Synthetic Methodologies for Phenmetrazine Hydrochloride

Modern synthetic approaches to phenmetrazine hydrochloride often build upon the classical methods, optimizing reaction conditions and employing more efficient reagents. The fundamental strategy generally involves the formation of the key morpholine ring system from acyclic precursors.

A prevalent contemporary method involves a three-step synthesis starting from 2-bromopropiophenone and ethanolamine. wikipedia.org The key steps are:

Formation of the intermediate alcohol: 2-Bromopropiophenone is reacted with ethanolamine to yield 3-methyl-2-phenylmorpholin-2-ol.

Reduction of the alcohol: The intermediate alcohol is then reduced, for instance using sodium borohydride, to afford the phenmetrazine free base.

Salt formation: The resulting free base is treated with an acid, such as fumaric acid to form a fumarate (B1241708) salt or hydrochloric acid to yield phenmetrazine hydrochloride, to improve its stability and handling properties. wikipedia.org

The choice of reagents and reaction conditions can be varied to improve yield and purity. For example, different reducing agents and solvent systems can be employed in the reduction step. The purification of the final product is typically achieved through recrystallization.

| Step | Starting Materials | Key Reagents | Intermediate/Product |

| 1 | 2-Bromopropiophenone, Ethanolamine | - | 3-Methyl-2-phenylmorpholin-2-ol |

| 2 | 3-Methyl-2-phenylmorpholin-2-ol | Sodium borohydride | Phenmetrazine (free base) |

| 3 | Phenmetrazine (free base) | Hydrochloric acid | Phenmetrazine Hydrochloride |

Design and Synthesis of Phenmetrazine Hydrochloride Analogues and Derivatives

The core structure of phenmetrazine has served as a scaffold for the design and synthesis of numerous analogues and derivatives. These modifications are typically aimed at altering the compound's pharmacokinetic and pharmacodynamic properties, such as its potency, selectivity for different monoamine transporters, and metabolic stability. researchgate.netnih.gov

Synthetic Pathways for Structural Modifications

The synthesis of phenmetrazine analogues generally follows similar principles to the synthesis of the parent compound, with modifications made to the starting materials to introduce desired functional groups. Common modifications include substitutions on the phenyl ring and alterations to the methyl group on the morpholine ring. wikipedia.org

Phenyl Ring Modifications:

A notable example is the synthesis of fluorinated analogues, such as 3-fluorophenmetrazine (B1651833) (3-FPM). The synthesis of 3-FPM is adapted from the general method for phenylmorpholines and involves the following key steps:

Bromination: The synthesis starts with the bromination of a substituted propiophenone, for instance, 3-fluoropropiophenone, to yield the corresponding α-bromopropiophenone.

Reaction with Ethanolamine: The resulting α-bromo-fluoropropiophenone is then reacted with ethanolamine.

Reduction and Cyclization: The intermediate is reduced, typically with sodium borohydride, followed by acid-catalyzed cyclization to form the morpholine ring. ljmu.ac.uk

Similarly, methylated analogues such as 3-methylphenmetrazine (3-MPM) and 4-methylphenmetrazine (4-MPM) have been synthesized. researchgate.netwikipedia.org The synthetic approach for these compounds also involves using the appropriately substituted starting materials, such as 3-methylpropiophenone or 4-methylpropiophenone, in a reaction sequence analogous to that of phenmetrazine. researchgate.net

Morpholine Ring Modifications:

Another strategy for creating derivatives involves modification of the morpholine ring, for example, by altering the substituent at the 3-position or introducing substituents at other positions. This allows for the exploration of a wider chemical space and the potential for fine-tuning the pharmacological profile.

Methodologies for Structural Elucidation of Derivatives

The unambiguous determination of the structure of newly synthesized phenmetrazine derivatives is crucial. A combination of modern analytical techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information about the chemical environment of hydrogen atoms, their connectivity, and stereochemistry. ¹³C NMR provides information about the carbon skeleton of the molecule. For instance, the chemical shifts and coupling constants in the NMR spectra of phenmetrazine derivatives can confirm the presence and position of substituents on the phenyl and morpholine rings. researchgate.netresearchgate.net

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns. This information is vital for confirming the identity of the target molecule and for identifying impurities. astm.orgasme.org Derivatization with reagents like 4-carbethoxyhexafluorobutyryl chloride or 2,2,2-trichloroethyl chloroformate can be used to improve the chromatographic properties and provide characteristic mass spectra for phenmetrazine and its metabolites. astm.orgasme.org

Crystallographic Methods:

X-ray Crystallography: This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. For chiral molecules like phenmetrazine and its derivatives, X-ray crystallography of a single crystal can unambiguously determine the absolute configuration of the stereocenters. researchgate.net This has been a key technique in confirming the structure of various phenmetrazine analogues. ljmu.ac.uk

The combination of these analytical methods allows for the comprehensive characterization of phenmetrazine derivatives, ensuring the correct structure has been synthesized and providing a basis for understanding its biological activity.

| Analytical Technique | Information Provided | Application to Phenmetrazine Derivatives |

| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment, stereochemistry | Confirmation of substituent positions on phenyl and morpholine rings, determination of relative stereochemistry. |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Confirmation of molecular formula, identification of impurities and metabolites. |

| X-ray Crystallography | Three-dimensional structure, absolute configuration | Unambiguous determination of the spatial arrangement of atoms and the absolute stereochemistry of chiral centers. |

Pharmacological Characterization of Phenmetetrazine Hydrochloride Mechanisms

Neurochemical Interactions of Phenmetrazine Hydrochloride

The primary mechanism of action for phenmetrazine involves its engagement with monoamine transporters, which are proteins responsible for the reuptake of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. drugbank.comljmu.ac.uk By interacting with these transporters, phenmetrazine alters the extracellular concentrations of these key neurotransmitters. wikipedia.orgnih.gov Research indicates that phenmetrazine functions as a substrate-type releaser at these transporters, a mechanism similar to that of amphetamine. researchgate.netresearchgate.net This means it is transported into the neuron and triggers a reverse transport (efflux) of monoamines out of the cell. ljmu.ac.ukresearchgate.net

Studies using rat brain synaptosomes have demonstrated that phenmetrazine is a potent and selective releasing agent for catecholamines (dopamine and norepinephrine) with significantly less activity at the serotonin transporter. researchgate.netnih.govnih.gov This profile distinguishes it from other stimulants that may have more balanced effects on all three monoamine systems.

Phenmetrazine displays significant interaction with the dopamine transporter (DAT). drugbank.comnih.gov It acts as a potent substrate, leading to the release of dopamine. researchgate.net In vitro studies have determined its half-maximal effective concentration (EC₅₀) for inducing dopamine release to be approximately 131 nM. nih.govnih.gov This action as a dopamine releaser contributes to its stimulant properties. researchgate.net Furthermore, in vivo studies in rats have shown that phenmetrazine administration dose-dependently increases dopamine levels in the nucleus accumbens, a key brain region associated with reward. wikipedia.org

The interaction of phenmetrazine with the norepinephrine transporter (NET) is even more pronounced than its effect on DAT. nih.govnih.gov It is a highly potent releaser of norepinephrine, with a reported EC₅₀ value of around 50 nM. researchgate.netnih.govnih.gov This potent activity at NET is thought to be a primary contributor to its sympathomimetic and appetite-suppressant effects. drugbank.com

Compared to its potent effects on DAT and NET, phenmetrazine's interaction with the serotonin transporter (SERT) is considerably weaker. researchgate.netnih.gov Research indicates that it has minimal substrate activity at SERT. researchgate.net Studies have reported a very high EC₅₀ value for serotonin release, in the range of 7765 nM, underscoring its low potency at this transporter. nih.gov This selectivity for catecholamine transporters over the serotonin transporter is a key feature of its neurochemical profile. researchgate.net

Monoamine Release Potency of Phenmetrazine

| Transporter | EC₅₀ (nM) for Release | Reference |

|---|---|---|

| Norepinephrine Transporter (NET) | 50 | researchgate.netnih.gov |

| Dopamine Transporter (DAT) | 131 | nih.gov |

| Serotonin Transporter (SERT) | 7765 | nih.gov |

Engagement with Monoamine Transporters

Receptor Binding Dynamics of Phenmetrazine Hydrochloride and Analogues

The interaction between a ligand like phenmetrazine and its target transporters can be quantified to understand its binding affinity. While direct equilibrium dissociation constant (Kd) values for phenmetrazine are not widely reported in the provided literature, the potency of its interactions (EC₅₀/IC₅₀ values) with monoamine transporters provides insight into its binding dynamics. The study of its analogues, such as fluorinated derivatives, further illuminates the structure-activity relationships within the phenylmorpholine class. ljmu.ac.uk

The equilibrium dissociation constant (Kd) is a fundamental parameter in pharmacology that measures the affinity with which a ligand binds to a receptor or transporter. pharmacologycanada.orgnih.gov It is defined as the concentration of a ligand at which 50% of the target receptors are occupied at equilibrium. sigmaaldrich.com A lower Kd value signifies a higher binding affinity, meaning the ligand binds more tightly to its target. pharmacologycanada.orgsigmaaldrich.com While Kd specifically measures binding, values like EC₅₀ (potency for release) and IC₅₀ (potency for inhibiting uptake) are functional measures that are influenced by binding affinity and are often used to characterize the interaction of compounds like phenmetrazine with monoamine transporters. sigmaaldrich.com

For phenmetrazine analogues, research has provided more extensive data on their interactions with monoamine transporters. For instance, fluorinated analogues such as 2-FPM, 3-FPM, and 4-FPM have been shown to be potent inhibitors of dopamine and norepinephrine uptake, with less potent effects at the serotonin transporter. ljmu.ac.ukresearchgate.net

Pharmacological Activity of Phenmetrazine Analogues at Monoamine Transporters

| Compound | Transporter | Activity Type | Potency (EC₅₀/IC₅₀ in nM) | Reference |

|---|---|---|---|---|

| 3-Fluorophenmetrazine (B1651833) (3-FPM) | NET | Release | 30 | wikipedia.org |

| DAT | Release | 43 | wikipedia.org | |

| SERT | Release | 2558 | wikipedia.org | |

| Naphthylmetrazine | DAT | Release | 111 | wikipedia.org |

| NET | Release | 203 | wikipedia.org | |

| SERT | Uptake Inhibition | 105 | wikipedia.org |

Association and Dissociation Rate Constant Analysis (k_on, k_off)

Despite the importance of these parameters, specific experimental values for the k_on and k_off of phenmetrazine hydrochloride at the dopamine and norepinephrine transporters are not extensively reported in the peer-reviewed scientific literature. Further research is required to quantify these kinetic constants to fully elucidate the temporal dynamics of phenmetrazine's interaction with its molecular targets.

Studies on Receptor Regulation and Subtype Categorization

Phenmetrazine hydrochloride demonstrates selectivity for catecholamine transporters over the serotonin transporter. Its primary targets are the dopamine transporter (DAT) and the norepinephrine transporter (NET). drugbank.com Chronic administration of phenmetrazine has been shown to induce regulatory changes in specific receptor subtypes.

In a study involving chronic administration to rats, phenmetrazine treatment led to a dose-dependent desensitization of D2 dopamine and α2-adrenergic receptors. nih.gov This was evidenced by a significant attenuation in agonist-stimulated [³⁵S]GTPγS binding in several brain regions, including the nucleus accumbens, caudate, hippocampus, and amygdala, following 14 days of treatment. nih.gov Conversely, the same study found that 5-HT₁A receptor activity was not significantly affected by either acute or chronic phenmetrazine treatment, highlighting the compound's subtype-specific regulatory effects. nih.gov These findings suggest that long-term exposure to elevated levels of dopamine and norepinephrine induced by phenmetrazine leads to homeostatic adaptations, specifically the downregulation of their respective G_i-coupled autoreceptors.

Investigations into Allosteric Modulation and Receptor Signaling Pathways

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its endogenous ligand. The available scientific literature characterizes phenmetrazine hydrochloride's primary mechanism as a substrate-type releasing agent at monoamine transporters, rather than as an allosteric modulator of G protein-coupled receptors. nih.govwikipedia.org Its effects are attributed to its direct interaction with the transporter proteins, causing them to reverse their direction of transport. researchgate.net

While phenmetrazine does not act as a direct allosteric modulator, its downstream effects do profoundly impact receptor signaling pathways. By increasing synaptic concentrations of dopamine and norepinephrine, it indirectly activates a cascade of postsynaptic and presynaptic receptor-mediated signals. Research has shown that chronic phenmetrazine administration alters the phosphorylation state of key intracellular signaling proteins, including extracellular signal-regulated kinase (ERK1/2), glycogen (B147801) synthase kinase 3β (GSK3β), and dopamine- and cAMP-regulated phosphoprotein-32 (DARPP-32), in various brain regions. nih.gov This indicates that while its initial action is on transporters, the resulting neurochemical changes trigger significant adaptations in downstream signaling pathways that are typically engaged by receptor activation.

Receptor Occupancy Studies

Receptor occupancy studies, often conducted using imaging techniques like Positron Emission Tomography (PET), are used to quantify the percentage of a specific receptor or transporter population that is bound by a drug at a given dose. nih.gov This information is critical for correlating drug dosage with target engagement in the central nervous system and understanding the dose-response relationship for both therapeutic effects and potential side effects. For instance, studies on other stimulants like methylphenidate have used PET to determine the effective dose required to occupy a certain percentage of dopamine transporters, which correlates with its clinical effects. wikipedia.orgnih.gov

In Vitro Pharmacodynamic Studies of Phenmetrazine Hydrochloride

In vitro studies have been instrumental in defining the fundamental pharmacodynamic properties of phenmetrazine, particularly its cellular actions on monoamine systems.

Cellular Response and Functional Assays

Functional assays using rat brain synaptosomes and human embryonic kidney (HEK293) cells expressing monoamine transporters have clarified phenmetrazine's profile as a potent and selective norepinephrine and dopamine releasing agent. wikipedia.orgresearchgate.net It displays significantly less activity at the serotonin transporter. wikipedia.org Electrophysiological studies in voltage-clamped oocytes expressing the human dopamine transporter (hDAT) confirm that phenmetrazine induces an inward current, a characteristic feature of a DAT substrate, which is distinct from DAT inhibitors. nih.gov

The potency of phenmetrazine in inducing the release of monoamines has been quantified through half-maximal effective concentration (EC₅₀) values.

| Monoamine Transporter | Action | EC₅₀ (nM) | Source |

|---|---|---|---|

| Norepinephrine (NE) | Release | 29–50 | wikipedia.org |

| Dopamine (DA) | Release | 70–131 | wikipedia.org |

| Serotonin (5-HT) | Release | >7,700 | wikipedia.org |

Preclinical Animal Model Investigations of Pharmacological Mechanisms

Preclinical studies in animal models have provided significant insights into the behavioral and neurochemical effects of phenmetrazine, corroborating its mechanism of action observed in vitro. These investigations have primarily used rodent and non-human primate models to explore its stimulant, reinforcing, and anorectic properties.

A key finding from these studies is the demonstration that phenmetrazine elevates dopamine levels in brain regions associated with reward and motivation. In vivo microdialysis in rats showed that a 10 mg/kg intravenous dose of phenmetrazine increased dopamine levels in the nucleus accumbens by approximately 1,400%. wikipedia.org This potent dopaminergic activity underlies its stimulant and reinforcing effects. In drug discrimination studies, both rats and rhesus monkeys trained to recognize cocaine will substitute phenmetrazine for cocaine, indicating a shared pharmacological mechanism. nih.gov

Furthermore, phenmetrazine has been shown to be effective in models relevant to substance use disorders. Chronic administration of phenmetrazine can decrease cocaine self-administration in rats. nih.gov Investigations have also confirmed its anorectic effects, showing that it effectively reduces food intake in rats. wikipedia.org

| Animal Model | Study Type | Key Finding | Source |

|---|---|---|---|

| Rat | In Vivo Microdialysis | Increased nucleus accumbens dopamine levels by ~1,400% after a 10 mg/kg IV dose. | wikipedia.org |

| Rat | Drug Discrimination | Substituted for the discriminative stimulus effects of cocaine. | nih.gov |

| Rhesus Monkey | Drug Discrimination | Substituted for the discriminative stimulus effects of cocaine. | nih.gov |

| Rat | Self-Administration | Chronic treatment decreased cocaine self-administration. | nih.gov |

| Rat | Behavioral | Reduces food intake. | wikipedia.org |

| Dog | Self-Administration | Induces self-administration, indicating reinforcing properties. | google.com |

Metabolic Pathways and Preclinical Disposition of Phenmetetrazine Hydrochloride

Preclinical Metabolic Characterization of Phenmetrazine Hydrochloride

The preclinical metabolic profiling of phenmetrazine hydrochloride is a critical component in understanding its biotransformation and disposition. Phenmetrazine, the active moiety, is known to undergo significant metabolism, primarily in the liver. These metabolic processes are essential for the detoxification and elimination of the compound from the body. The characterization of these pathways involves identifying the resulting metabolites, understanding the enzymes responsible for their formation, and assessing the rate and extent of metabolism through various preclinical models.

Identification and Elucidation of Metabolites

The metabolism of phenmetrazine has been investigated in various species, revealing several key metabolic pathways. In vitro studies using liver microsomes from different animal species have identified N-hydroxyphenmetrazine as a significant metabolic product. This metabolite is formed through the N-oxidation of the morpholine (B109124) ring, a common pathway for many xenobiotics containing a secondary amine group.

Further research has demonstrated that phendimetrazine, a closely related compound, functions as a prodrug for phenmetrazine. wikipedia.org Approximately 30% of an oral dose of phendimetrazine is converted to phenmetrazine through N-demethylation. wikipedia.org This conversion highlights the importance of considering precursor compounds when evaluating the metabolic profile of phenmetrazine.

Enzymatic Biotransformation Mechanisms

The enzymatic processes governing the metabolism of phenmetrazine are primarily localized in the liver. Cytochrome P450 (CYP) enzymes are the main catalysts for the oxidative metabolism of phenmetrazine. Specifically, CYP2D6 has been identified as a key enzyme in the metabolism of structurally related compounds, suggesting its likely involvement in phenmetrazine's biotransformation. nih.gov The activity of these enzymes can be influenced by genetic polymorphisms, leading to inter-individual differences in metabolic rates.

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental for predicting the in vivo clearance of a drug. These assays typically utilize liver microsomes or hepatocytes to simulate the metabolic environment of the liver. youtube.comspringernature.com

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. nih.gov Incubation of phenmetrazine with liver microsomes in the presence of necessary cofactors like NADPH allows for the determination of its intrinsic clearance. researchgate.netnih.gov These studies have been instrumental in identifying the primary metabolites of phenmetrazine and in quantifying the rate of its metabolism. The data generated from these assays are crucial for predicting the hepatic clearance and potential for drug-drug interactions. nih.gov

Table 1: In Vitro Metabolic Stability of Phenmetrazine in Liver Microsomes

| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |

| Rat | 125 | 15 |

| Mouse | 150 | 12 |

| Human | 85 | 22 |

Note: The data in this table is illustrative and based on typical values for compounds with moderate to high clearance. Actual values for phenmetrazine may vary based on experimental conditions.

Hepatocytes, or intact liver cells, provide a more comprehensive in vitro model as they contain both phase I and phase II metabolic enzymes and their corresponding cofactors. springernature.com Studies using hepatocytes can offer a more complete picture of phenmetrazine's metabolism, including conjugation reactions such as glucuronidation or sulfation, which typically follow initial oxidation. These assessments help to identify a broader range of metabolites and provide a more accurate prediction of in vivo metabolic disposition.

Table 2: Metabolite Profile of Phenmetrazine in Human Hepatocytes

| Metabolite | Pathway | Relative Abundance (%) |

| N-hydroxyphenmetrazine | N-oxidation | 45 |

| p-Hydroxyphenmetrazine | Aromatic Hydroxylation | 30 |

| Phenmetrazine-N-glucuronide | Glucuronidation | 15 |

| Other | - | 10 |

Note: This table represents a hypothetical metabolite profile to illustrate the type of data obtained from hepatocyte studies.

Preclinical Pharmacokinetic Disposition of Phenmetrazine Hydrochloride

The journey of phenmetrazine hydrochloride through the body is a multi-stage process involving absorption into the bloodstream, distribution to various tissues, and eventual elimination. Preclinical pharmacokinetic studies have sought to quantify these processes to build a comprehensive dispositional profile of the compound.

Absorption Studies in Preclinical Systems

Following administration, phenmetrazine is readily absorbed from the gastrointestinal tract. drugbank.com Studies in various preclinical models indicate that the compound quickly enters the systemic circulation. In rhesus monkeys, for instance, plasma levels of both the (+)- and (-)-enantiomers of phenmetrazine are measurable shortly after administration. Research has shown that after intramuscular administration of (+)-phenmetrazine in rhesus monkeys, the time to reach maximum plasma concentration (Tmax) is relatively short. nih.gov

Distribution Profiles in Preclinical Models

Once absorbed, phenmetrazine hydrochloride distributes to various tissues and organs. While specific quantitative data on tissue-to-plasma concentration ratios in preclinical models is not extensively detailed in publicly available literature, the compound's chemical properties suggest it can cross biological membranes. Studies in rats have shown that phenmetrazine administration leads to increased glucose utilization in several brain regions, including the caudate, nucleus accumbens, and motor cortex, indicating its distribution into the central nervous system. nih.gov

Elimination Pathways and Excretion Studies in Preclinical Models

The elimination of phenmetrazine hydrochloride from the body occurs through a combination of metabolic transformation and excretion. The liver is the primary site of metabolism. drugbank.com In preclinical models, a significant portion of phenmetrazine is excreted in the urine. It has been reported that about 19% of the parent drug is excreted unchanged in the urine within 24 hours. wikipedia.org The remainder undergoes metabolism before excretion. The half-life of phenmetrazine has been noted to be approximately 8 hours. wikipedia.org

Species-Specific Metabolic and Dispositional Differences in Preclinical Models

Noticeable differences in the metabolism and disposition of phenmetrazine have been observed across various preclinical species. nih.gov These variations are crucial for interpreting toxicological and pharmacological findings and extrapolating them to other species.

In rhesus monkeys, pharmacokinetic studies have provided specific parameters for the enantiomers of phenmetrazine. A study by Banks et al. (2013) detailed the plasma concentrations of (+)-phenmetrazine and (-)-phenmetrazine after intramuscular administration. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Phenmetrazine Enantiomers in Rhesus Monkeys

| Dose (mg/kg) | Enantiomer | Cmax (ng/mL) | Tmax (min) | Half-life (min) |

| 0.32 | (+)-phenmetrazine | 45.9 | 30 | 85.2 |

| 1.0 | (+)-phenmetrazine | 143.2 | 30 | 97.8 |

| 3.2 | (-)-phenmetrazine | 289.5 | 56 | 136.8 |

| 10.0 | (-)-phenmetrazine | 894.7 | 56 | 145.8 |

This data is derived from studies on the active metabolite phenmetrazine, following administration of phendimetrazine, a prodrug. nih.gov

Metabolic pathways also show species-specific variations. While comprehensive quantitative data on the percentage of each metabolite in different species is limited, studies have identified key metabolic routes. In rats, metabolism of the related compound phendimetrazine, which is converted to phenmetrazine, has been investigated. researchgate.net Phendimetrazine is metabolized to phenmetrazine and phendimetrazine-N-oxide. fda.gov The major route of elimination for phendimetrazine and its metabolites is via the kidneys. wikipedia.orgdrugbank.com

Further research is needed to fully quantify the metabolic profiles and tissue distribution of phenmetrazine hydrochloride in a wider range of preclinical models to provide a more complete understanding of its species-specific disposition.

Structure Activity Relationship Sar and Computational Modeling of Phenmetetrazine Hydrochloride

Qualitative Structure-Activity Relationship (SAR) Analyses of Phenmetrazine Hydrochloride Analogues

Qualitative SAR analysis involves examining how specific changes to a molecule's structure, such as the addition, removal, or modification of functional groups, alter its biological activity. For phenmetrazine analogues, research has primarily focused on substitutions on the phenyl ring and, to a lesser extent, the morpholine (B109124) ring to understand the requirements for interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov

Manipulation of the phenmetrazine structure, particularly through substitution on the phenyl ring, creates a variety of compounds with differing potencies and selectivities for the monoamine transporters. nih.gov

Key findings from SAR studies include:

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical determinants of activity.

Methyl Substitution: The position of a methyl group significantly impacts potency and selectivity. A study comparing methylphenmetrazine (MPM) isomers found that 4-MPM was the most potent of the series at DAT and SERT. nih.gov Specifically, 4-MPM was approximately 3.5-fold more potent than 2-MPM at DAT. nih.gov At SERT, 4-MPM was nearly 10 times more potent than both phenmetrazine and 2-MPM. nih.gov In contrast, 3-MPM was substantially weaker at both DAT and SERT. nih.gov

Halogen Substitution: The introduction of halogen atoms to the phenyl ring also modulates activity. For instance, 3-fluorophenmetrazine (B1651833) (3-FPM) has emerged as a widely studied analogue. Research on fluorinated phenmetrazine isomers (2-FPM, 3-FPM, and 4-FPM) has shown that these compounds are potent monoamine releasers with significant activity at catecholamine transporters.

Morpholine Ring Substitution:

N-Alkylation: The parent compound, phenmetrazine, is a secondary amine. Its N-methylated analogue, phendimetrazine, is considered a prodrug that exerts its pharmacological effects after being metabolized via N-demethylation to form phenmetrazine. nih.gov This highlights the importance of the unsubstituted or lightly substituted nitrogen for activity as a monoamine releaser.

Other Morpholine Modifications: A wide array of substituted phenylmorpholines have been synthesized, including those with ethyl groups on the morpholine nitrogen (phenmetetrazine) or additional methyl groups on the morpholine ring itself (e.g., 2-phenyl-3,6-dimethylmorpholine). wikipedia.org These modifications are explored to fine-tune the pharmacological profile.

The following interactive table summarizes the in vitro activity of selected phenmetrazine analogues at the three main monoamine transporters.

Data derived from in vitro uptake inhibition assays in rat brain synaptosomes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Phenmetrazine Hydrochloride Derivatives

While qualitative SAR provides general rules, Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Although specific, detailed 3D-QSAR models for phenmetrazine derivatives are not widely available in public literature, the methodology provides a powerful framework for understanding this class of compounds.

The development of a QSAR model is a systematic process. For a series of phenmetrazine analogues, this would involve:

Data Set Assembly: A series of phenmetrazine derivatives with experimentally determined biological activities (e.g., IC₅₀ values for transporter inhibition) would be compiled.

Molecular Descriptor Calculation: For each molecule, a wide range of numerical descriptors representing its physicochemical properties would be calculated.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable).

Validation: The model's predictive power is rigorously tested using internal validation techniques (like leave-one-out cross-validation) and, ideally, external validation with a set of compounds not used in the model's creation.

For example, a hypothetical QSAR model for DAT inhibition might take the form: pIC₅₀ = β₀ + β₁(logP) + β₂(PolarSurfaceArea) + β₃(HOMO_Energy) Where pIC₅₀ is the negative logarithm of the inhibitory concentration, and the β values are coefficients determined by the regression analysis.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. In a QSAR study of phenmetrazine derivatives, key descriptors would likely fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. These are crucial for understanding electrostatic and hydrogen bonding interactions with the transporter proteins.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like Taft's Eₛ. These are important as the compound must physically fit into the transporter's binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) or calculated lipophilicity (cLogP) is a key descriptor. It reflects the molecule's ability to cross cell membranes and engage in hydrophobic interactions within the binding pocket.

Topological Descriptors: These are numerical indices derived from the 2D graph of the molecule, describing its connectivity and branching.

A QSAR study on para-substituted methcathinone analogues, which share structural similarities with phenmetrazines, successfully used steric parameters and hydropathic interaction analysis to model their pharmacology, indicating these descriptor types would also be critical for phenmetrazine derivatives.

A pharmacophore is a 3D arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. While a specific, computationally derived pharmacophore model for phenmetrazine's activity at MATs is not explicitly published, one can be inferred from the known SAR.

The essential features for a phenmetrazine-like monoamine releaser would likely include:

A Hydrophobic/Aromatic Center: Represented by the phenyl ring, which is crucial for binding, likely through π-π stacking or hydrophobic interactions with aromatic amino acid residues in the transporter binding site.

A Hydrogen Bond Acceptor: The oxygen atom within the morpholine ring.

A Positively Ionizable Group: The secondary amine nitrogen in the morpholine ring, which is protonated at physiological pH. This cationic center is a hallmark of monoamine transporter ligands, forming a critical ionic interaction with a conserved aspartate residue in the transporter's binding pocket.

Defined Spatial Geometry: The rigid morpholine ring constrains the relative positions of the phenyl group, the oxygen atom, and the nitrogen atom, presenting them in a specific spatial orientation required for optimal interaction with the transporter.

The development of a formal pharmacophore model would involve aligning a set of active phenmetrazine analogues and identifying the common 3D arrangement of these essential features.

Ligand-Based Drug Design (LBDD) and Computer-Aided Drug Design (CADD) Approaches

In the absence of a high-resolution crystal structure of a target protein with a bound ligand, Ligand-Based Drug Design (LBDD) is a primary strategy. The SAR and QSAR data for phenmetrazine hydrochloride serve as the foundation for LBDD and broader Computer-Aided Drug Design (CADD) efforts.

CADD methodologies rationalize SAR data and expedite the design-make-test-analyze (DMTA) cycle. Based on the qualitative SAR of phenmetrazine analogues, a medicinal chemist using CADD tools could:

Propose Novel Analogues: Based on the finding that a methyl group at the 4-position of the phenyl ring enhances DAT and SERT potency, a CADD approach would involve designing new analogues with other small, electron-donating, or hydrophobic groups at this position to further optimize activity.

Rationalize Activity Cliffs: The dramatic loss of activity observed with 3-MPM compared to 4-MPM represents an "activity cliff." Molecular modeling could be used to simulate how this positional change might cause a steric clash or disrupt a key interaction within the transporter binding site, thus explaining the observed data.

Virtual Screening: An inferred pharmacophore model for phenmetrazine could be used as a 3D query to search large virtual libraries of chemical compounds, identifying novel scaffolds that possess the key features for activity but have a different core structure.

Exploration of Structure-Kinetics Relationships (SKR) in Ligand Binding

Beyond binding affinity (thermodynamics), the kinetics of the drug-target interaction—the rates of association (kₒₙ) and dissociation (kₒff)—are increasingly recognized as critical determinants of a drug's in vivo efficacy and duration of action. The lifetime of the drug-target complex is often described by the residence time (τ = 1/kₒff).

An SKR study on phenmetrazine analogues would investigate how modifications affect not just if the molecule binds, but for how long. For example:

Do substitutions on the phenyl ring that increase hydrophobic interactions lead to a slower kₒff and longer residence time at the transporter?

Could modifications to the morpholine ring introduce new hydrogen bonds or conformational constraints that stabilize the bound state and prolong target engagement?

Analytical and Forensic Methodologies for Phenmetetrazine Hydrochloride Research

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for separating Phenmetrazine Hydrochloride from complex matrices, a necessary step prior to its identification and quantification. The choice of chromatographic technique often depends on the nature of the sample and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely used technique for the analysis of Phenmetrazine Hydrochloride, particularly in forensic toxicology for its detection in biological samples like urine. swgdrug.orgnih.govnih.gov Due to the polarity of the molecule, derivatization is a common prerequisite to enhance its volatility and thermal stability, thereby improving its chromatographic behavior.

One established method involves derivatization with methyl chloroformate in an isooctane solvent, which can be combined with the extraction step. swgdrug.orgnih.gov This procedure yields a stable carbamate derivative of phenmetrazine suitable for GC-MS analysis. swgdrug.org Another derivatization approach utilizes perfluorooctanoyl chloride, which also produces a derivative with excellent chromatographic properties and characteristic mass spectra. nih.gov

The GC separation is typically performed on a capillary column, such as an HP-5MS, with helium as the carrier gas. swgdrug.org The temperature program of the GC oven is optimized to ensure adequate separation from other compounds that may be present in the sample.

Following separation by GC, the analyte enters the mass spectrometer, which serves as the detector. Electron ionization (EI) is commonly used, causing the molecule to fragment in a reproducible manner. The resulting mass spectrum provides a unique "fingerprint" of the compound, allowing for its unambiguous identification. For the methyl chloroformate derivative, a significant molecular ion is observed at m/z 235, with characteristic fragment ions at m/z 70, 129, and 114. swgdrug.org The perfluorooctanoyl derivative shows a weak molecular ion at m/z 573 and a strong, characteristic peak at m/z 467. nih.gov

The sensitivity of GC-MS methods allows for the detection of Phenmetrazine Hydrochloride at low concentrations. For instance, the limit of quantitation (LOQ) for the methyl chloroformate derivatization method has been reported to be as low as 0.05 µg/mL in urine. swgdrug.orgnih.gov

| Parameter | Condition 1 (Methyl Chloroformate Derivative) swgdrug.org | Condition 2 (Perfluorooctanoyl Chloride Derivative) nih.gov |

|---|---|---|

| Column | HP-5 MS (or equivalent) | Not specified |

| Carrier Gas | Helium | Not specified |

| Injector Temperature | 280°C | Not specified |

| Oven Program | Initial 100°C for 1 min, ramp to 280°C at 12°C/min, hold for 9 min | Not specified |

| Derivatizing Agent | Methyl Chloroformate | Perfluorooctanoyl Chloride |

| Key Mass Fragments (m/z) | 235 (M+), 129, 114, 70 | 573 (M+), 467 |

| Retention Time | 6.582 min (underivatized) | 8.4 min (derivatized) |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation and quantification of pharmaceutical compounds, including Phenmetrazine Hydrochloride. These methods are particularly advantageous for analyzing compounds that are not readily amenable to GC analysis due to low volatility or thermal instability, although derivatization is often employed for GC analysis of phenmetrazine.

In HPLC and UPLC, the separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column. Reversed-phase chromatography is a common mode used for drug analysis, typically employing a C8 or C18 stationary phase. The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govnih.gov

For the analysis of phenmetrazine and related compounds, a phenyl-hexyl column has been utilized, which can offer different selectivity compared to standard C18 columns. nih.gov The mobile phase composition, including the pH and the ratio of organic solvent to water, is optimized to achieve the desired retention and separation. For instance, a mobile phase of 95% water and 5% acetonitrile, both containing 0.1% formic acid, has been used for the analysis of phenmetrazine analogues. nih.gov

UPLC systems utilize columns packed with smaller particles (typically less than 2 µm) compared to traditional HPLC (3-5 µm). ptfarm.pl This allows for higher mobile phase linear velocities, resulting in significantly faster analysis times and improved resolution and sensitivity. ptfarm.pl The enhanced resolution of UPLC is particularly beneficial for separating structurally similar compounds and for the analysis of complex mixtures.

Detection in HPLC and UPLC is most commonly performed using a UV detector, as many pharmaceutical compounds, including those with a phenyl group like phenmetrazine, absorb ultraviolet light. nih.govanalchemres.org The choice of wavelength is crucial for achieving optimal sensitivity. For compounds with limited or no UV chromophore, derivatization with a UV-active agent can be employed. nuv.ac.in Alternatively, a mass spectrometer can be coupled with the HPLC or UPLC system (LC-MS), providing both separation and mass-based identification. nih.gov

Thin-Layer Chromatography (TLC) in Chemical Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique that is well-suited for the qualitative screening of drugs and other organic compounds. 182.160.97nih.gov It can be used for the preliminary identification of Phenmetrazine Hydrochloride in various samples.

In TLC, the stationary phase is a thin layer of an adsorbent material, most commonly silica gel, coated onto a flat carrier such as a glass plate, plastic sheet, or aluminum foil. unodc.org A small amount of the sample solution is applied as a spot or a band near the bottom of the plate. The plate is then placed in a developing chamber containing a shallow pool of a suitable mobile phase. The mobile phase ascends the plate by capillary action, and as it passes over the sample spot, the components of the sample are partitioned between the stationary and mobile phases, leading to their separation. nih.gov

The choice of the mobile phase is critical for achieving a good separation in TLC. The composition of the mobile phase is adjusted to control the migration of the analytes. For the analysis of basic drugs like phenmetrazine on silica gel plates, a mixture of solvents is typically used. For example, a common mobile phase for drug screening is a mixture of ethyl acetate, methanol, and ammonium hydroxide. 182.160.97 The relative proportions of these solvents can be varied to optimize the separation.

After the development of the chromatogram, the separated spots need to be visualized, as most drugs, including phenmetrazine, are colorless. researchgate.net A common method for visualization is to use a TLC plate containing a fluorescent indicator that glows under UV light (typically at 254 nm). Compounds that absorb UV light will appear as dark spots on a fluorescent background. 182.160.97 Alternatively, the plate can be sprayed with a variety of chemical reagents that react with the analytes to produce colored spots. amazonaws.com Dragendorff's reagent is a common spray reagent used for the detection of alkaloids and other nitrogen-containing compounds. amazonaws.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of Phenmetrazine Hydrochloride. These methods provide detailed information about the molecular structure and composition of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. edinburghanalytical.com An IR spectrum is obtained by passing infrared radiation through a sample and measuring the amount of radiation absorbed at each wavelength. The absorption of IR radiation causes the bonds within the molecule to vibrate at specific frequencies, resulting in a unique spectral fingerprint for each compound. edinburghanalytical.com

The FTIR spectrum of Phenmetrazine Hydrochloride would exhibit characteristic absorption bands corresponding to its molecular structure. These would include:

N-H stretching: A broad band in the region of 2400-3000 cm⁻¹ is expected due to the stretching vibration of the protonated amine (N-H⁺) in the hydrochloride salt.

C-H stretching: Bands corresponding to the stretching of C-H bonds in the aromatic ring and the aliphatic portions of the morpholine (B109124) ring would appear around 2800-3100 cm⁻¹.

Aromatic C=C stretching: Absorptions in the region of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the phenyl group.

C-O stretching: A strong absorption band due to the C-O-C stretching of the ether linkage in the morpholine ring would be expected in the 1000-1300 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond in the morpholine ring would likely appear in the 1000-1250 cm⁻¹ region.

FTIR analysis can be performed on solid samples using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample preparation. edinburghanalytical.com The obtained spectrum can then be compared to a reference spectrum of Phenmetrazine Hydrochloride for positive identification.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H⁺ (Amine Salt) | 2400-3000 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-O (Ether) | 1000-1300 | Stretching |

| C-N (Amine) | 1000-1250 | Stretching |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the determination of the molecular weight and elemental composition of a compound, as well as for structural elucidation through the analysis of fragmentation patterns. nih.gov

When coupled with a separation technique like GC or LC, MS provides a highly selective and sensitive method for the identification and quantification of Phenmetrazine Hydrochloride. In GC-MS with electron ionization (EI), the phenmetrazine molecule (or its derivative) is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For underivatized phenmetrazine, the mass spectrum shows a molecular ion at m/z 177. swgdrug.org

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard-resolution MS by measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). nih.govucr.edu This high mass accuracy allows for the unambiguous determination of the elemental composition of a molecule from its measured mass. nih.gov For Phenmetrazine Hydrochloride, the exact mass of the protonated molecule [C₁₁H₁₅NO + H]⁺ can be calculated and compared to the experimentally measured mass to confirm its identity. The monoisotopic mass of the free base is 177.115364 Da, and for the hydrochloride salt, it is 213.0920418 Da. nih.gov

HRMS is particularly valuable in the analysis of unknown compounds or in complex matrices where isobaric interferences (compounds with the same nominal mass but different elemental compositions) may be present. nih.gov The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, allows for the separation of ions with very small mass differences. nih.gov

| Parameter | Value | Technique |

|---|---|---|

| Molecular Weight (Free Base) | 177.24 g/mol | - |

| Monoisotopic Mass (Free Base) | 177.115364 Da | HRMS |

| Molecular Weight (Hydrochloride) | 213.70 g/mol | - |

| Monoisotopic Mass (Hydrochloride) | 213.0920418 Da | HRMS |

| Key EI Fragment Ions (Underivatized) (m/z) | 177 (M+), 161, 144, 130, 117, 105, 91, 77, 71, 56, 42 | GC-MS |

| Key EI Fragment Ions (Methyl Chloroformate Derivative) (m/z) | 235 (M+), 129, 114, 70 | GC-MS |

Near-Infrared (NIR) Spectroscopy for Compound Detection

Near-Infrared (NIR) spectroscopy has emerged as a powerful analytical tool in pharmaceutical and forensic analysis due to its rapid, non-destructive nature and minimal to no sample preparation requirements. spectroscopyonline.comnih.gov This technique measures the absorption of light in the NIR region of the electromagnetic spectrum, typically from 780 to 2500 nm. The absorption bands in this region correspond to overtones and combinations of fundamental molecular vibrations, such as C-H, N-H, and O-H bonds, making it a valuable method for identifying and quantifying organic compounds like Phenmetetrazine Hydrochloride. d-nb.inforesearchgate.net

In the context of this compound detection, NIR spectroscopy can be employed for both qualitative and quantitative purposes. For qualitative analysis, the NIR spectrum of a sample can be compared to a library of known spectra to confirm the identity of the substance. metrohm.com This is particularly useful in forensic settings for the rapid screening of seized materials. nirlab.comnih.gov Quantitative analysis, on the other hand, involves developing calibration models to determine the concentration of this compound in a sample, which is crucial for quality control in research settings. researchgate.net

The effectiveness of NIR spectroscopy is significantly enhanced by the use of chemometric methods. nih.govnih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are essential for interpreting the complex and often overlapping spectral data obtained from NIR measurements. spectroscopyonline.comresearchgate.net PCA can be used to differentiate between different drug compounds based on subtle variations in their NIR spectra, while PLS is employed to build robust calibration models for quantitative analysis. spectroscopyonline.comd-nb.info The use of diffuse reflectance is a common sampling technique in NIR analysis, allowing for the direct measurement of solid samples with minimal handling. spectroscopyonline.comacs.org

Interactive Table: Key NIR Absorption Bands for Functional Groups Relevant to this compound Analysis.

| Functional Group | Vibration Type | Approximate Wavelength Range (nm) |

|---|---|---|

| C-H (Aromatic) | 2nd Overtone | 1100 - 1200 |

| C-H (Aliphatic) | 2nd Overtone | 1150 - 1250 |

| N-H (Secondary Amine) | 1st Overtone | 1500 - 1600 |

| C-H (Aromatic) | 1st Overtone | 1650 - 1750 |

| C-H (Aliphatic) | 1st Overtone | 1700 - 1800 |

Advanced Analytical Strategies for this compound

Chiral Analysis Techniques for Enantiomeric Forms

Phenmetetrazine possesses chiral centers, meaning it exists as different stereoisomers, specifically enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and analysis a critical aspect of research. americanpharmaceuticalreview.comchromatographyonline.com The primary techniques for chiral analysis of compounds like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). csfarmacie.cznih.govmdpi.com

Chiral HPLC is a widely used method that employs a chiral stationary phase (CSP) to achieve separation. americanpharmaceuticalreview.comcsfarmacie.cz The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. chromatographyonline.com For compounds like Phenmetetrazine, polysaccharide-based CSPs are often effective. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. shimadzu.com

In chiral GC, separation is typically achieved by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com Alternatively, a chiral GC column can be used for direct separation.

Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations. chromatographytoday.comspringernature.com In this technique, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. mdpi.comnih.govmdpi.com The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and subsequent separation. chromatographytoday.commdpi.com

Interactive Table: Common Chiral Selectors and Stationary Phases for the Separation of Amphetamine-like Enantiomers.

| Technique | Chiral Selector/Stationary Phase Type | Examples |

|---|---|---|

| HPLC | Polysaccharide-based CSPs | Cellulose and amylose derivatives |

| HPLC | Pirkle-type CSPs | Phenylglycine and leucine derivatives |

| GC | Chiral Derivatizing Agents | Mosher's acid, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) |

Development of Novel Detection and Quantification Technologies

Recent advancements in analytical instrumentation have led to the development of highly sensitive and specific methods for the detection and quantification of this compound and its analogs. High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) are at the forefront of these technologies, offering significant advantages over traditional methods. d-nb.infospectroscopyonline.comresearchgate.net

LC-MS/MS has become a gold standard in forensic toxicology and drug analysis due to its exceptional selectivity and sensitivity. nih.govnih.govcore.ac.uk This technique allows for the detection and quantification of substances at very low concentrations, even in complex matrices. The development of validated LC-MS/MS methods is crucial for the analysis of new psychoactive substances, including derivatives of Phenmetetrazine. nih.gov

Novel derivatization methods have also been developed to improve the chromatographic properties and mass spectrometric detection of Phenmetetrazine. For instance, derivatization with reagents like 4-carbethoxyhexafluorobutyryl chloride or perfluorooctanoyl chloride can enhance the volatility and thermal stability of the molecule for GC-MS analysis, leading to improved peak shape and sensitivity. nih.govnih.gov

Direct Analysis in Real Time (DART) coupled with mass spectrometry is another innovative technique that allows for the rapid and direct analysis of samples with minimal preparation, making it a valuable tool for high-throughput screening in forensic laboratories. nih.gov

Methodologies for Purity Assessment in Research Samples

Ensuring the purity of research samples of this compound is paramount for the validity and reproducibility of scientific studies. While chromatographic techniques like HPLC and GC are commonly used for purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has gained recognition as a powerful and versatile method. nih.govresearchgate.net

Quantitative 1H NMR (qNMR) allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound. nih.gov By using a certified internal standard of known purity, the concentration and purity of the target analyte can be accurately determined. acs.org This technique is based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

qNMR is also highly effective for identifying and quantifying impurities, including residual solvents, starting materials, and by-products from the synthesis process. nih.gov The non-destructive nature of NMR allows for the sample to be recovered and used for further experiments. The "100% method" in qNMR can provide a rapid assessment of the relative amounts of the main component and any detectable impurities. nih.gov

Interactive Table: Example of Purity Calculation using qNMR.

| Parameter | Symbol | Value |

|---|---|---|

| Mass of Sample | m_sample | 10.0 mg |

| Mass of Internal Standard | m_IS | 2.0 mg |

| Purity of Internal Standard | P_IS | 99.8% |

| Integral of Analyte Signal | I_analyte | 1.00 |

| Number of Protons for Analyte Signal | N_analyte | 2 |

| Integral of Internal Standard Signal | I_IS | 1.50 |

| Number of Protons for IS Signal | N_IS | 6 |

| Molecular Weight of Analyte | MW_analyte | 213.71 g/mol |

| Molecular Weight of Internal Standard | MW_IS | 122.12 g/mol |

| Calculated Purity of Analyte | P_analyte | 98.5% |

Note: The calculated purity is determined using the formula: P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

Applications in Forensic Chemistry Research

Method Validation in Forensic Science Contexts

In forensic science, it is imperative that all analytical methods used for the identification and quantification of controlled substances like this compound are rigorously validated to ensure the reliability and legal admissibility of the results. cuny.edu Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters that must be evaluated during method validation include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govnih.govvliz.be

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. vliz.be

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified. nih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). nih.gov

Accuracy: The closeness of the mean of a set of results to the true value. It is often assessed by analyzing samples with known concentrations.

Validated methods for the analysis of Phenmetetrazine in forensic samples often involve GC-MS or LC-MS/MS. nih.govnih.gov For example, a validated GC-MS method for the determination of phenmetrazine in urine demonstrated linearity from 1 to 100 µg/mL with a limit of detection of 0.5 µg/mL. nih.gov The within-run and between-run precisions were reported to be 1.7% and 3.2%, respectively, at a concentration of 20 µg/mL. nih.gov

Interactive Table: Typical Validation Parameters and Acceptance Criteria for Forensic Drug Analysis.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |

| Accuracy (% Bias) | Within ± 15% of the nominal value (± 20% at LOQ) |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

Emerging Analytical Trends in Forensic Drug Chemistry

The landscape of forensic drug chemistry is in a constant state of evolution, driven largely by the continuous emergence of novel psychoactive substances (NPS). The challenges associated with the identification of NPS, such as Phenmetrazine Hydrochloride and its analogues, demand analytical methodologies that are not only rapid and sensitive but also capable of identifying substances not yet catalogued in spectral libraries. nih.govcfsre.org Forensic laboratories are increasingly adopting cutting-edge technologies to keep pace with the ever-changing drug market. nih.gov

A significant trend is the move towards high-resolution mass spectrometry (HRMS), which has become a cornerstone for the analysis of NPS. nih.gov Techniques such as liquid chromatography combined with time-of-flight mass spectrometry (LC-TOF-MS) or Orbitrap MS offer enhanced sensitivity and specificity. nmslabs.comthermofisher.com A key advantage of HRMS is its capacity for non-targeted data acquisition, allowing for the collection of accurate mass information for all compounds in a sample. nmslabs.com This enables retrospective analysis of data; as new spectral data for emerging NPS become available, previously collected data can be re-interrogated without the need to re-analyze the physical sample. nih.govnmslabs.com This is particularly valuable for identifying new phenmetrazine derivatives as they appear on the illicit market. nih.gov

Another major development is the advent of portable and field-deployable analytical instruments. These technologies offer real-time or near-real-time analysis at crime scenes or points of entry, providing crucial information for law enforcement. pittcon.orgazom.com Handheld devices utilizing technologies like Near-Infrared (NIR) spectroscopy, Raman spectroscopy, and portable mass spectrometry are becoming more common. pittcon.orgnirlab.commdpi.com These tools allow for the rapid presumptive identification of illicit substances, though laboratory confirmation remains the gold standard. pittcon.orgforensicresources.org For instance, a "toolkit" approach, combining multiple portable technologies, has been shown to reliably detect both bulk and trace components in seized drug samples. pittcon.org

The increasing complexity and volume of data generated by modern analytical instruments have also spurred the development of advanced data processing and analysis techniques. Machine learning algorithms and chemometrics are being integrated into analytical workflows to enhance the interpretation of complex data and improve the classification of compounds. nih.govmdpi.com Furthermore, crowd-sourced databases and spectral libraries, such as HighResNPS.com, are becoming vital resources for the forensic community. These platforms facilitate the rapid sharing of analytical data on newly identified NPS, helping laboratories worldwide to update their detection methods. highresnps.com

Finally, the challenge of differentiating between positional isomers and stereoisomers of NPS like phenmetrazine analogues is being addressed through advanced chiral analysis techniques. nih.govwikipedia.org Since isomers can have identical molecular weights and similar mass spectra, their differentiation is crucial for accurate identification and legal proceedings. spectra-analysis.com Chiral chromatography, which separates enantiomers, is an essential tool in this regard, as the pharmacological effects and legal status of isomers can differ significantly. wikipedia.orgmdpi.com

Table 1: Comparison of Emerging Analytical Techniques for NPS Analysis

| Technique | Principle | Advantages | Limitations | Application to Phenmetrazine Hydrochloride |

|---|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy, enabling determination of elemental composition. nih.gov | High sensitivity and specificity; non-targeted screening; retrospective data analysis. nih.govnmslabs.com | High initial cost; requires skilled operators. nmslabs.com | Identification of known and unknown phenmetrazine analogues and their metabolites. nih.govnih.gov |

| Portable NIR/Raman Spectroscopy | Measures the interaction of light with molecular vibrations to identify substances. azom.comnirlab.com | Rapid, non-destructive, on-site analysis; can analyze through packaging. pittcon.orgnirlab.com | Lower sensitivity for trace amounts; interference from cutting agents or packaging. azom.commdpi.com | Presumptive field testing of suspected phenmetrazine samples. |

| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Ambient ionization technique for rapid analysis of samples in their native state without preparation. ijfcm.org | Very fast analysis time (seconds); minimal sample preparation required. youtube.com | Primarily qualitative; may have difficulty with complex mixtures. | Rapid screening of powders, pills, or residues for the presence of phenmetrazine. |

| Chiral Chromatography | Separates stereoisomers (enantiomers) of a chiral compound. wikipedia.org | Crucial for differentiating isomers with different pharmacological or toxicological properties. mdpi.com | Can require specific columns and method development for each compound class. | Separation and identification of the specific isomers of phenmetrazine analogues, such as cis/trans isomers. nih.gov |

Advanced Preclinical Research Models and Methodologies for Phenmetetrazine Hydrochloride Studies

In Vitro Cell-Based Systems for Phenmetrazine Hydrochloride Research

In vitro models are fundamental in preclinical research, offering controlled environments to study the effects of compounds at a cellular and molecular level. amsbiopharma.com While broad cell-based assays using conventional cell lines are a staple in drug discovery, research on Phenmetrazine and its analogs has employed more specialized in vitro systems to investigate its specific neurochemical mechanisms.

Two-Dimensional (2D) Cell Culture Models

Two-dimensional (2D) cell culture models, where cells are grown in a monolayer on a flat surface, represent a primary tool in drug discovery for initial screening. nih.gov These systems are widely used due to their simplicity and cost-effectiveness, allowing for the evaluation of a compound's general cytotoxicity or its effect on cellular proliferation. iapchem.orgnih.gov For neuropharmacological research, cell lines such as HEK293 (Human Embryonic Kidney cells) are frequently used. For instance, in studies of Phenmetrazine analogs like fluorinated phenmetrazines (FPMs), HEK293 cells expressing human monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) have been utilized to determine how these compounds interact with and inhibit these critical transporters. researchgate.net This approach allows for a precise assessment of a compound's potency and selectivity at its molecular targets in a controlled cellular context.

Three-Dimensional (3D) Cell Culture Models (Spheroids, Organoids)

Three-dimensional (3D) cell culture models, such as spheroids and organoids, have gained prominence because they more accurately mimic the complex microenvironment of in vivo tissues. nih.govmdpi.com Unlike 2D cultures, 3D models feature gradients of oxygen, nutrients, and signaling molecules, which can significantly influence cellular responses to drugs. nih.govfrontiersin.org Spheroids are aggregates of cells that form spherical structures, while organoids are more complex, self-organizing structures derived from stem cells that can recapitulate the architecture and function of an organ. nih.gov

While there is extensive literature on the general application of 3D models for assessing drug efficacy and safety, specific published studies detailing the use of spheroid or organoid models for Phenmetrazine Hydrochloride research are not widely available. However, these models hold potential for future investigations into its long-term effects on neuronal cell assemblies or for modeling specific neural circuits to better predict in vivo responses.

High-Throughput Screening (HTS) Platforms

High-Throughput Screening (HTS) is an automated method used in drug discovery to rapidly test thousands to millions of compounds for a specific biological activity. danaher.comyoutube.com HTS platforms utilize robotics, liquid handling devices, and sensitive detectors to conduct assays in miniaturized formats, typically in 96, 384, or 1536-well plates. danaher.com This technology is crucial for identifying "hits"—compounds that show a desired effect on a biological target—from large chemical libraries. sygnaturediscovery.comthermofisher.com The process is designed to accelerate the early stages of drug discovery, enabling the rapid screening of compound libraries against specific targets. danaher.com

Although HTS is a standard tool in modern pharmacology, specific applications of HTS platforms in the direct study of Phenmetrazine Hydrochloride are not extensively documented in available literature. Research on Phenmetrazine has often utilized more targeted in vitro assays, such as those in rat brain synaptosomes, to determine its activity at monoamine transporters. ljmu.ac.uknih.gov These assays measure the ability of the compound to inhibit the uptake or stimulate the release of neurotransmitters like dopamine, norepinephrine, and serotonin. ljmu.ac.uknih.gov

| Compound | In Vitro System | Assay Type | Key Findings |

|---|---|---|---|

| Phenmetrazine | Rat Brain Synaptosomes | Monoamine Release Assay | Potent releaser of norepinephrine (NE) and dopamine (DA); weak releaser of serotonin. nih.gov |

| Phendimetrazine | Rat Brain Synaptosomes | Monoamine Uptake/Release | Inactive as a monoamine releaser but shows low potency to block DA and NE uptake. nih.gov |

| Fluorinated Phenmetrazine (FPM) Isomers | HEK293 cells expressing hDAT, hNET, hSERT | Uptake Inhibition & Efflux Assays | Potent inhibitors of DAT and NET, comparable to cocaine, but less potent at SERT. Induce efflux via all three transporters. researchgate.net |

| Methylphenmetrazine (MPM) Isomers | Rat Brain Synaptosomes | Transporter Uptake/Release Assays | Isomers showed stimulant properties similar to the parent compound, Phenmetrazine. ljmu.ac.uk |

| Phendimetrazine (PDM) & Phenmetrazine (PM) | Xenopus laevis oocytes expressing hDAT | Electrophysiology | PDM acts as a DAT inhibitor, while its metabolite PM acts as a DAT substrate (releaser). researchgate.net |

In Vivo Animal Models in Phenmetrazine Hydrochloride Investigations

In vivo studies are essential for understanding how a compound affects a whole, living organism, providing data on its pharmacokinetics, efficacy, and systemic effects. amsbiopharma.com Rodent models are the most common, but non-rodent species are also used to gather comparative data.

Rodent Models (e.g., Mice, Rats)

Rats have been a primary model for investigating the pharmacological effects of Phenmetrazine Hydrochloride. patsnap.com These studies have been crucial for characterizing its stimulant properties and mechanism of action in vivo. Research has shown that Phenmetrazine dose-dependently increases brain dopamine levels; a 10 mg/kg intravenous dose was found to elevate nucleus accumbens dopamine by approximately 1,400% in rats. wikipedia.org

Studies in rats have also explored the behavioral and neurochemical effects of both acute and chronic administration. Acute injections were found to increase motor activity and evoke a cocaine-like response in drug discrimination tests. nih.gov Furthermore, acute administration increased cerebral glucose utilization in brain regions associated with the basal ganglia and motor function. nih.gov However, tolerance to these metabolic effects developed after 14 days of chronic treatment. nih.gov Chronic exposure to Phenmetrazine also led to the desensitization of D2 dopamine and α2-adrenergic receptors. nih.gov

| Study Focus | Model | Key Findings |

|---|---|---|

| Neurotransmitter Levels | Rats | A 10 mg/kg IV dose increased dopamine levels in the nucleus accumbens by ~1,400%. wikipedia.org |

| Food Intake | Rats | Both optical isomers are equally effective in reducing food intake via subcutaneous administration. wikipedia.org |

| Central Stimulation | Rats | The dextro isomer is approximately four times more effective as a central stimulant than the levo isomer. wikipedia.org |

| Behavioral Effects | Rats | Acute administration increases motor activity and produces cocaine-like discriminative stimulus effects. nih.govnih.gov |

| Brain Metabolism | Rats | Acutely stimulates glucose utilization in basal ganglia and motor regions; tolerance develops with chronic use. nih.gov |

| Receptor Function | Rats | Chronic treatment leads to desensitization of D2 dopamine and α2-adrenergic receptors. nih.gov |

Non-Rodent Models (e.g., Dogs)

While dogs are a common non-rodent species in toxicology studies, preclinical research on Phenmetrazine has more prominently featured non-human primates, such as monkeys. These models offer a closer physiological and metabolic analogue to humans for certain studies.

Pharmacokinetic and drug discrimination studies have been conducted in rhesus monkeys to understand the compound's effects and its relationship to its prodrug, phendimetrazine. nih.gov These studies confirmed that both isomers of Phenmetrazine produce cocaine-like discriminative stimulus effects. nih.gov Toxicological data has also been established in monkeys, with an LD50 (the dose lethal to 50% of subjects) of 15 to 20 mg/kg in adult monkeys and a lower LD50 of 5 mg/kg in young monkeys, indicating higher susceptibility in younger animals. drugbank.cominchem.org

Utilization of Genetically Engineered and Humanized Animal Models